ÓXIDO DE DIETILESTANNO

Descripción general

Descripción

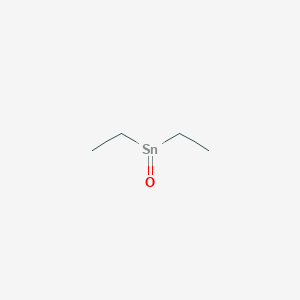

DIETHYLTIN OXIDE is a useful research compound. Its molecular formula is C4H10OSn and its molecular weight is 192.83 g/mol. The purity is usually 95%.

The exact mass of the compound Stannane, diethyloxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 269597. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality DIETHYLTIN OXIDE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DIETHYLTIN OXIDE including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Potencial Terapéutico

Los complejos de organoestaño (IV), que incluyen el óxido de dietilestannio, han sido objeto de interés debido a sus aplicaciones biomédicas y comerciales . Se ha encontrado que tienen efectos citotóxicos, la capacidad de unirse al ADN, la naturaleza antiproliferativa y la naturaleza inductora de la apoptosis . Estas propiedades los convierten en candidatos potenciales para la quimioterapia del cáncer .

Actividades Antimicrobianas y Antiinflamatorias

Los complejos de organoestaño, especialmente con ligandos de base de Schiff, se han analizado para su papel en las actividades antimicrobianas y antiinflamatorias . Esto abre posibilidades para su uso en el desarrollo de nuevos fármacos y tratamientos.

Síntesis de Nuevas Moléculas Terapéuticas

La interacción entre los compuestos orgánicos y sus iones metálicos, como en los compuestos de organoestaño, puede ayudar a la comunidad científica a diseñar nuevas moléculas terapéuticas . La complejación aumenta el carácter lipofílico de los compuestos, lo que no solo puede aumentar la potencia de los compuestos orgánicos sino que también puede reducir las dosis de acción requeridas .

Aplicaciones Industriales

Los compuestos de organoestaño, incluido el óxido de dietilestannio, han encontrado amplias aplicaciones industriales como estabilizadores de cloruro de polivinilo (PVC), agroquímicos, biocidas y conservantes de la madera .

Preparación de Compuestos de Organoestaño

El óxido de dietilestannio se puede preparar a partir de cloruro de metilo y estaño en presencia de un catalizador . Este proceso ha tenido éxito comercial y se utiliza en la preparación industrial de compuestos de organoestaño .

Catalizador en Síntesis Directa

El óxido de dietilestannio se puede utilizar como catalizador en la síntesis directa de compuestos de organoestaño . Se analiza la eficiencia de la aplicación para diferentes catalizadores y se discuten algunos posibles mecanismos de estos procesos .

Mecanismo De Acción

Target of Action

Diethyltin Oxide, also known as Stannane, Diethyloxo-, is an organotin compound. Organotin compounds have been the subject of interest due to their biomedical applications . They have been shown to play a crucial role in cytotoxicity . The biological effects of organotin compounds are believed to be influenced by the number of Sn-C bonds and the number and nature of alkyl or aryl substituents within the organotin structure .

Mode of Action

Organotin compounds, including Diethyltin Oxide, have been reported to have cytotoxic effects, the ability to bind with DNA, anti-proliferating nature, and apoptotic-inducing nature . They have been screened for their role in anti-microbial and anti-inflammatory activities . The individual properties of the organotin and dithiocarbamate moieties in the hybrid complex form a synergy of action that stimulates increased biological activity .

Biochemical Pathways

Organotin compounds have been reported to induce cell death via apoptosis through the mitochondrial intrinsic pathway . This suggests that they may affect pathways related to cell survival and death.

Pharmacokinetics

Organotin compounds are known to have a lipophilic character, which can increase the potency of organic compounds and lower down the required dosages of action .

Result of Action

Organotin compounds, including Diethyltin Oxide, have been shown to have a broad range of cellular, biochemical, and molecular effects, with their toxicity largely determined by their structure . They have been reported to have antitumor, anti-inflammatory, antifungal, and antimicrobial properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Diethyltin Oxide. It’s worth noting that exposure to environmental or pathological agents can lead to an imbalance between the pro-oxidants and antioxidants, which leads to oxidative stress . This could potentially influence the action of Diethyltin Oxide.

Propiedades

IUPAC Name |

diethyl(oxo)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H5.O.Sn/c2*1-2;;/h2*1H2,2H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPFQSQLWWRJUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Sn](=O)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90313378 | |

| Record name | Stannane, diethyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90313378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3682-12-0 | |

| Record name | Diethyltin oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003682120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Stannane, diethyloxo- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, diethyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90313378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIETHYLTIN OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5WB3632R6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.